3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidin-5-ylidene moiety, and a dioxidotetrahydrothiophen group
Preparation Methods
The synthesis of 3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product’s yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has shown promise as a potential therapeutic agent due to its unique structure and biological activity. In pharmacology, it has been investigated for its effects on specific molecular targets and pathways .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved in its effects are often related to its ability to modulate specific biochemical processes, such as signal transduction or metabolic pathways .
Comparison with Similar Compounds
When compared to similar compounds, 3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of structural features. Similar compounds include those with pyrido[1,2-a]pyrimidin-4-one cores or thiazolidin-5-ylidene moieties, but they may lack the dioxidotetrahydrothiophen group, which contributes to this compound’s distinct properties .
Properties
Molecular Formula |
C25H32N4O4S3 |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[9-methyl-2-(octylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H32N4O4S3/c1-3-4-5-6-7-8-12-26-21-19(23(30)28-13-9-10-17(2)22(28)27-21)15-20-24(31)29(25(34)35-20)18-11-14-36(32,33)16-18/h9-10,13,15,18,26H,3-8,11-12,14,16H2,1-2H3/b20-15- |
InChI Key |
IRHREYAEEWTQOP-HKWRFOASSA-N |
Isomeric SMILES |
CCCCCCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4 |
Canonical SMILES |
CCCCCCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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